![molecular formula C10H12O2 B15260611 [3-(4-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B15260611.png)
[3-(4-Methylphenyl)oxiran-2-yl]methanol
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Overview
Description
[3-(4-Methylphenyl)oxiran-2-yl]methanol is an organic compound with the molecular formula C₁₀H₁₂O₂. It is characterized by the presence of an oxirane (epoxide) ring and a hydroxyl group attached to a benzene ring substituted with a methyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 4-methylstyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(4-methylphenyl)oxirane-2-carbaldehyde.
Reduction: Formation of 3-(4-methylphenyl)propane-1,2-diol.
Substitution: Formation of various substituted alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methylphenyl)oxiran-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and alcohol dehydrogenases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The compound’s structure allows for the design of molecules with specific biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Chlorophenyl)oxiran-2-yl]methanol
- [3-(4-Nitrophenyl)oxiran-2-yl]methanol
- [3-(4-Methoxyphenyl)oxiran-2-yl]methanol
Uniqueness
[3-(4-Methylphenyl)oxiran-2-yl]methanol is unique due to the presence of the methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
[3-(4-methylphenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-7-2-4-8(5-3-7)10-9(6-11)12-10/h2-5,9-11H,6H2,1H3 |
InChI Key |
GDEAJQIWVBPHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)CO |
Origin of Product |
United States |
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